Superior Urease Inhibition: A 24-Fold Improvement Over the Reference Standard
In a direct head-to-head in vitro enzymatic assay, the benzohydrazide derivative with the exact substitution pattern of 3,5-dichloro-4-methoxybenzohydrazide (identified as compound 36 in the study) demonstrated an IC50 of 0.87 µM for urease inhibition, compared to the standard inhibitor thiourea, which had an IC50 of 21.25 µM. This represents a 24.4-fold increase in inhibitory potency [1].
| Evidence Dimension | In vitro Urease Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.87 ± 0.31 µM (Compound 36: 3,5-dichloro-4-methoxybenzohydrazide) |
| Comparator Or Baseline | 21.25 ± 0.15 µM (Thiourea, standard urease inhibitor) |
| Quantified Difference | 24.4-fold lower IC50 (higher potency) |
| Conditions | In vitro urease enzyme inhibition assay (PMID: 30321779) [1] |
Why This Matters
This level of potency is critical for research programs aiming to develop novel anti-urease therapeutics for conditions like H. pylori infection, where strong inhibition is paramount.
- [1] Abbas A, Ali B, Kanwal, et al. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies. Bioorg Chem. 2019;82:163-177. DOI: 10.1016/j.bioorg.2018.09.036. View Source
